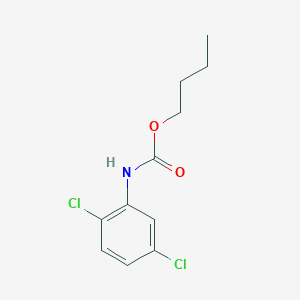
Butyl 2,5-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C11H13Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Reactants: 2,5-dichlorophenyl isocyanate and butanol.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: In some cases, a catalyst such as a tertiary amine (e.g., triethylamine) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the butyl group or the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2,5-dichlorophenol and butanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include substituted carbamates, 2,5-dichlorophenol, and butanol, depending on the specific reaction and conditions used.
Scientific Research Applications
Butyl 2,5-dichlorophenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of butyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Butyl 2,5-dichlorophenylcarbamate can be compared with other similar compounds, such as:
Butyl 3,5-dichlorophenylcarbamate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and properties.
Butyl 2,4-dichlorophenylcarbamate: Another isomer with chlorine atoms at different positions, affecting its chemical behavior.
Methyl 2,5-dichlorophenylcarbamate: Similar compound with a methyl group instead of a butyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
butyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
VEDQCAWPAFAGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















